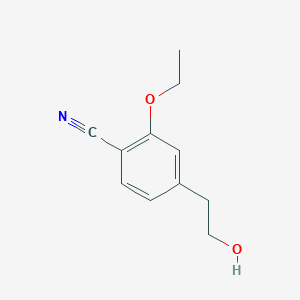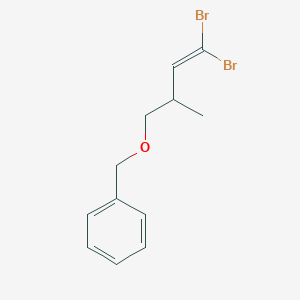
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is an organic compound characterized by the presence of bromine atoms, a methyl group, and a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene typically involves the bromination of alkenes. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This combination offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to prepare the corresponding brominated compounds with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.
化学反应分析
Types of Reactions
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding debrominated form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
科学研究应用
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 2,3-Dibromo-4,4-bis(4-methylphenyl)-2-butenoic acid
Uniqueness
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine atoms and a methyl group on the but-3-enoxy moiety differentiates it from other dibromo compounds.
属性
分子式 |
C12H14Br2O |
|---|---|
分子量 |
334.05 g/mol |
IUPAC 名称 |
(4,4-dibromo-2-methylbut-3-enoxy)methylbenzene |
InChI |
InChI=1S/C12H14Br2O/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI 键 |
WGXHVRSCNWISHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC1=CC=CC=C1)C=C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


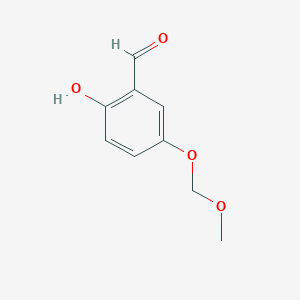
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
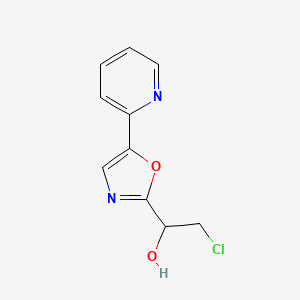

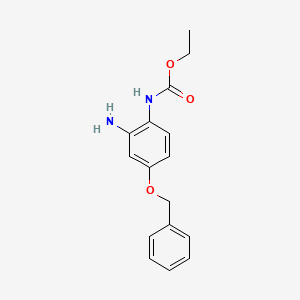

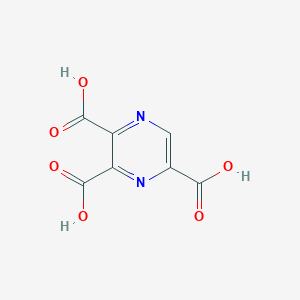
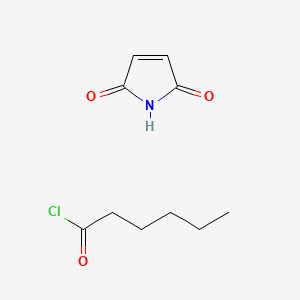
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
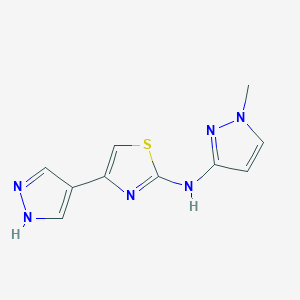
![3-[4-(2,4-Dichloro-3,5-dimethylphenoxy)phenyl]-3-propoxypropanoic acid](/img/structure/B13880815.png)
